2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde
Overview
Description
2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde, also known as DMTB-TA, is a chemical compound that has recently gained attention in scientific research. This compound is a derivative of terephthalaldehyde, which is a well-known building block in organic synthesis. DMTB-TA has unique properties that make it a promising candidate for various applications in the field of materials science and biomedicine.
Scientific Research Applications
Synthesis and Characterization of Polymers
Research indicates that terephthalaldehyde derivatives are critical in synthesizing functional macromolecules and polymers. For instance, terephthalaldehyde has been utilized in constructing functional macromolecules with well-defined structures through indium-catalyzed three-component polycoupling reactions, yielding polymers with high molecular weights and good thermal stability (Chan et al., 2013). This process demonstrates the compound's utility in creating materials with potential applications in electronics and materials science.
Catalysis and Chemical Reactions
Terephthalaldehyde and its derivatives serve as key components in catalytic processes and chemical reactions. For example, cobalt(III) binuclear complexes with bis(catecholate) ligands containing an acetylene linker have been synthesized, showcasing the role of terephthalaldehyde derivatives in facilitating oxidative catalysis and potentially impacting fields such as synthetic chemistry and materials science (Suenaga et al., 2011).
Photodynamic Therapy
Terephthalaldehyde derivatives have been explored for their photodynamic activities, particularly in the context of cancer therapy. Silicon 2,3-naphthalocyanine derivatives, for example, have shown potential as photosensitizers for photodynamic therapy (PDT) of cancer, indicating the broader applicability of terephthalaldehyde derivatives in medical research and treatment (Brasseur et al., 1994).
Antibacterial Activities
The synthesis and evaluation of bis-1,3,4-oxadiazoline derivatives from dimethyl terephthalate have demonstrated effective antibacterial properties against specific strains, suggesting the potential of terephthalaldehyde derivatives in developing new antibacterial agents and contributing to pharmaceutical research (Li et al., 2008).
properties
IUPAC Name |
2,5-bis(3,7-dimethyloctoxy)terephthalaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-21(2)9-7-11-23(5)13-15-31-27-17-26(20-30)28(18-25(27)19-29)32-16-14-24(6)12-8-10-22(3)4/h17-24H,7-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMACLBZCZVVLDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1C=O)OCCC(C)CCCC(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394701 | |
Record name | 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde | |
CAS RN |
325461-35-6 | |
Record name | 2,5-Bis(3,7-dimethyloctyloxy)terephthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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